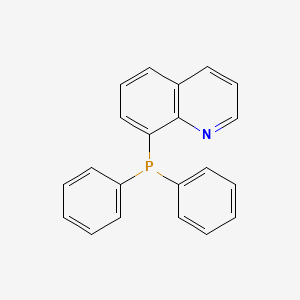

8-(Diphenylphosphino)quinoline

Vue d'ensemble

Description

8-(Diphenylphosphino)quinoline is a compound with the molecular formula C21H16NP . It is a known P-N chelator and various crystal structures of its metal complexes have been reported .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the title compound was synthesized by the reaction of 8-(trifluoromethylsulfonyl)quinoline with tetrakis-triphenylphosphine palladium in the presence of zinc cyanide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a central symmetric distorted octahedron . The phenyl rings are almost orthogonal to one another, and they are twisted from the mean plane of the quinoline .Chemical Reactions Analysis

This compound is known to form complexes with transition metals . The complex chloride, Pd(Ph2Pqn)2Cl2 (Ph2Pqn = this compound), crystallizes in yellow plates or orange needles .Physical and Chemical Properties Analysis

This compound has a boiling point of 454.0±18.0 °C at 760 mmHg, a vapour pressure of 0.0±1.1 mmHg at 25°C, and an enthalpy of vaporization of 68.6±3.0 kJ/mol . It also has a flash point of 228.3±21.2 °C .Applications De Recherche Scientifique

Crystal Structures of Complexes

8-(Diphenylphosphanyl)quinoline (Ph2Pqn) is utilized as an asymmetric bidentate ligand in the formation of various metal complexes. This includes its role in forming a planar five-membered chelate ring in dichloridopalladium(II) and -platinum(II) complexes, as well as in the dichloridorhodium(III) complex (Suzuki, Yamaguchi, Fujiki, Hashimoto, & Takagi, 2015).

Synthesis and Molecular Structures

8-(Diphenylphosphino)quinoline is involved in the synthesis of cyclometalated platinum(II) complexes, where its molecular structures and spectroscopic properties are extensively studied. This includes its influence on the square-planar PtII coordination geometry in these complexes (Mori & Suzuki, 2020).

Reactions with Rhodium and Iridium

The compound participates in reactions with rhodium and iridium, forming various complexes. These reactions and the structures of the resulting complexes provide insights into their IR and NMR spectra, electrical conductance, and molecular weight (Kittaneh, Hodali, & Tayim, 1982).

Nickel(II) Complexes

In the field of nickel chemistry, this compound contributes to the formation of dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II). The structure of this complex offers insights into the bonding states and comparisons with other nickel(II) cation complexes (Li, Sun, Wang, Wu, He, & Yan, 2002).

Palladacyclopentadienyl Derivatives

The compound is used in the synthesis of palladacyclopentadienyl derivatives. These derivatives' interactions with Br2 and I2 provide insights into the formation mechanism of σ-butadienyl derivatives and other novel zwitterionic species (Canovese, Visentin, Scattolin, Santo, & Bertolasi, 2015).

Catalytic Activity in Ethylene Oligomerization

Novel nickel(II) complexes bearing this compound display catalytic activities in ethylene oligomerization, a process crucial in the petrochemical industry (Sun, Li, Hu, Wu, Yang, Zhu, Leng, & Wang, 2002).

Ring Transformation to Indole Derivatives

The compound plays a role in the transformation of quinolines to indole derivatives, a process important in organic synthesis (Sugiura, Yamaguchi, Asai, & Maeba, 2003).

Photophysical Properties

Copper(I) and zinc(II) complexes containing this compound exhibit interesting photophysical properties, making them relevant in materials science for potential applications in optoelectronics (Tsukuda, Nishigata, Arai, & Tsubomura, 2009).

Structural and Photophysical Study

The compound is used in the study of copper iodide complexes, demonstrating its significance in understanding the complex's photoluminescent properties (Wei, Liu, Liu, Bian, Zhao, & Huang, 2014).

Mécanisme D'action

Target of Action

It’s known that this compound can form complexes with transition metals , suggesting that its targets could be metal-containing proteins or enzymes in biological systems.

Mode of Action

It’s known to form complexes with transition metals , which could alter the function of metal-containing proteins or enzymes. The compound’s phenyl rings are almost orthogonal to one another and are twisted from the mean plane of the quinoline , which may influence its interaction with targets.

Biochemical Pathways

Given its ability to form complexes with transition metals , it may impact pathways involving metal-dependent enzymes.

Result of Action

Its ability to form complexes with transition metals suggests it could potentially alter the function of metal-containing proteins or enzymes, leading to downstream effects at the molecular and cellular levels.

Action Environment

It’s known that the oxidation of 8-(diphenylphosphino)quinoline to its oxide can occur in both the free ligand and the ligand in its complex , suggesting that oxidative conditions could influence its action.

Propriétés

IUPAC Name |

diphenyl(quinolin-8-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJUJPUDSJXTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)

![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)

![2,1,3-Benzothiadiazol-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888764.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)